1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine
Description
1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine is a polycyclic heteroaromatic compound featuring a fused pyridine and naphthyridine core with partial saturation in the pyridine ring. This structural motif confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. The compound is synthesized via modular routes, including cobalt-catalyzed [2+2+2] cyclizations and alkylamine-based spirocyclization strategies . Key physicochemical properties include a molecular formula of C₁₂H₁₃N₃ (as per CAS registry data) and a purity of 95% when synthesized under optimized conditions . Nuclear magnetic resonance (NMR) studies on analogous compounds, such as 7-ethyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine (10j), reveal characteristic ¹H NMR signals at δ 9.0 (dd, J = 2.0 Hz) for the naphthyridine protons and δ 1.19 (t, J = 8.0 Hz) for ethyl substituents, corroborating the saturated pyridine ring structure .
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrido[2,3-b][1,6]naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-8-6-9-7-12-5-3-10(9)14-11(8)13-4-1/h3,5-7H,1-2,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOPKGZGICUIEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C3C=CN=CC3=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization using a catalyst such as trifluoroacetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted naphthyridines, tetrahydronaphthyridines, and functionalized derivatives that can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that 1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine exhibits promising anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes or pathways associated with tumor growth and proliferation. Studies have shown that derivatives of naphthyridine compounds can target cancer cells effectively .
- Antimicrobial Properties : This compound has been studied for its antimicrobial activity against various pathogens. The presence of nitrogen atoms in its structure enhances its interaction with microbial targets, potentially leading to the development of new antibiotics .
- Neurological Applications : There is emerging evidence suggesting that compounds related to this compound may have applications in treating neurological disorders such as Alzheimer's disease and depression. These compounds may modulate neurotransmitter systems or exhibit neuroprotective effects .
Materials Science
- Building Blocks for Synthesis : In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions allows chemists to create novel compounds with tailored properties .
- Polymer Development : The compound's unique structural features make it suitable for incorporation into polymer matrices. Research is ongoing into how these materials can be utilized in coatings or drug delivery systems .
Anticancer Research
A study published in a peer-reviewed journal explored the efficacy of this compound derivatives against various cancer cell lines. The results indicated significant cytotoxic effects compared to control groups. Further investigations into the compound's mechanism revealed its potential role as an inhibitor of key signaling pathways involved in cell survival and proliferation .
Antimicrobial Testing
In another study focusing on antimicrobial properties, researchers tested several derivatives of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated notable antibacterial activity at low concentrations without significant cytotoxicity to human cells .
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit key enzymes or receptors involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrahydropyrido-Naphthyridine Derivatives
Key Observations :
Key Observations :
Table 3: Comparative Properties of Selected Derivatives
Key Observations :
- Anti-HSV-1 activity is strongly influenced by substituents: 3H-benzo[b]pyrazolo derivatives (e.g., 1h) show >90% inhibition at 50 μM, outperforming non-fused analogs .
- Saturation in the pyridine ring (e.g., tetrahydropyrido derivatives) enhances kinase inhibitory potency due to conformational rigidity .
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups (EWGs) : Trifluoromethylbenzoyl substituents () improve metabolic stability and target affinity in phosphodiesterase (PDE) inhibitors .
- Ring Fusion : Pyrazole or thiophene fusion (Evidences 3, 13) increases aromatic surface area, enhancing intercalation with biological macromolecules .
- Saturation : Partial saturation reduces ring strain and improves bioavailability, as seen in ALK inhibitors .
Biological Activity
1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₁H₁₁N₃
- Melting Point : 156-158 °C
- CAS Number : 387358-40-9
The compound features a unique bicyclic structure that contributes to its biological activity. Its synthesis generally involves multi-step processes starting from simpler precursors.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of naphthyridine have been linked to the inhibition of cancer cell proliferation. A study highlighted that certain naphthyridinones showed substantial activity against melanoma and other neoplasms, suggesting that this compound could be a potential candidate for cancer therapy .
Cardiovascular Effects
In addition to its antitumor activity, this compound has been studied for its cardiovascular effects. Compounds with similar structures have been identified as angiotensin II receptor antagonists and antihypertensives. They play a role in managing blood pressure and reducing cardiovascular risks .
The biological mechanisms underlying the activity of this compound are still being elucidated. However, it is believed that the compound interacts with specific receptors involved in cell signaling pathways associated with tumor growth and cardiovascular function. For example, the binding affinity to the human Angiotensin II receptor has been documented .
Research Findings and Case Studies
Recent studies have focused on synthesizing new derivatives of this compound to enhance its biological activity. Below is a summary table of various derivatives and their reported activities:
| Compound Derivative | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 5.0 | |
| Compound B | Antihypertensive | 10.0 | |
| Compound C | PDE5 Inhibitor | 12.0 |
Case Study: PDE5 Inhibition
A notable investigation into related compounds revealed that some derivatives act as phosphodiesterase type 5 (PDE5) inhibitors. These compounds have shown promise in treating conditions like erectile dysfunction and pulmonary hypertension by enhancing cGMP levels in smooth muscle cells .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
